molecular formula C5H5N3O B7968198 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one

Cat. No.: B7968198
M. Wt: 123.11 g/mol
InChI Key: LYIPETYYHFBBIC-UHFFFAOYSA-N
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Description

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction yields key intermediates that can be further processed to form the desired compound. The reaction conditions typically involve the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, particularly at positions that are activated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-5-4-3(1-6-5)2-7-8-4/h2H,1H2,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIPETYYHFBBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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